N-(phenylcarbamothioyl)naphthalene-1-carboxamide
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Overview
Description
N-(phenylcarbamothioyl)naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a naphthalene ring system substituted with a phenylcarbamothioyl group at the nitrogen atom and a carboxamide group at the first position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylcarbamothioyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with phenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(phenylcarbamothioyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles like amines, alcohols, and thiols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(phenylcarbamothioyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(naphthalen-1-yl)phenazine-1-carboxamide: Another naphthalene derivative with similar structural features but different functional groups.
N-(4-methoxyphenyl)naphthalene-1-carboxamide: A compound with a methoxy group instead of a phenylcarbamothioyl group.
Uniqueness
N-(phenylcarbamothioyl)naphthalene-1-carboxamide is unique due to its specific combination of a naphthalene ring with a phenylcarbamothioyl group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H14N2OS |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(phenylcarbamothioyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H14N2OS/c21-17(20-18(22)19-14-9-2-1-3-10-14)16-12-6-8-13-7-4-5-11-15(13)16/h1-12H,(H2,19,20,21,22) |
InChI Key |
ZSZPVHJTACAZNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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